molecular formula C10H15NO2 B3021348 N-ethyl-3,4-dimethoxyaniline CAS No. 32953-13-2

N-ethyl-3,4-dimethoxyaniline

Cat. No. B3021348
CAS RN: 32953-13-2
M. Wt: 181.23 g/mol
InChI Key: PEQJBOMPGWYIRO-UHFFFAOYSA-N
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Description

“N-ethyl-3,4-dimethoxyaniline” is a chemical compound with the CAS Number: 32953-13-2 . It has a molecular weight of 181.23 and is a liquid at room temperature . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H15NO2/c1-4-11-8-5-6-9 (12-2)10 (7-8)13-3/h5-7,11H,4H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 181.23 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methodologies : N-Ethyl-3,4-dimethoxyaniline has been synthesized through various methods. One method involves heating 4-bromoveratrole with aqueous ethylamine and a cuprous chloride catalyst, yielding 50% to 60% of N-ethyl-4-aminoveratrole (Purves & Moir, 1948). Another method extended standard procedures for converting methylated vanillin to 3,4-dimethoxyaniline, resulting in derivatives like N-ethylsulphonamide and N-ethylacetanilide (Gardner, Moir & Purves, 1948).

  • Electrooxidation Studies : Electrooxidation of this compound and its derivatives was investigated using in situ UV-vis spectroelectrochemistry. The study observed well-defined absorbance peaks of intermediates and end products, providing insights into the electrochemical behavior of these compounds (Malinauskas & Holze, 1999).

Applications in Chemistry and Materials Science

  • Hydrogen Donors in Photometric Determination : this compound derivatives have been synthesized and used as water-soluble hydrogen donors for the photometric determination of hydrogen peroxide in the presence of peroxidase. These compounds demonstrate high absorbances at visible wavelengths, facilitating analytical applications (Tamaoku, Ueno, Akiura & Ohkura, 1982).

  • Spectroscopy and Molecular Structure Analysis : Studies involving Fourier transform infrared and Raman spectra of 3,4-dimethoxyaniline, a related compound, have been conducted. These studies contribute to understanding the molecular and vibrational structures of such compounds, aiding in various material science applications (Sundaraganesan et al., 2008).

  • Electropolymerization in Aqueous Electrolytes : Research on the electropolymerization of water-insoluble monomers like this compound in aqueous electrolytes using acoustic emulsification has been performed. This novel approach is environmentally friendly and enhances the efficiency of polymerization processes (Asami, Fuchigami & Atobe, 2006).

  • Synthesis of Organic Compounds : Various synthesis processes involving this compound and its derivatives have been developed. These processes are important for the production of complex organic compounds, useful in pharmaceuticals and materials science (Lan-xiang, 2011).

  • Liquid Crystals and Optical Materials : Studies on non-symmetric dimers, including compounds derived from this compound, have been conducted to understand their thermal behavior and potential applications in liquid crystal displays and other optoelectronic devices (Yeap, Osman & Imrie, 2015).

Safety and Hazards

The safety information available indicates that “N-ethyl-3,4-dimethoxyaniline” is potentially dangerous. It has hazard statements H302, H312, H315, H318, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

N-ethyl-3,4-dimethoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-4-11-8-5-6-9(12-2)10(7-8)13-3/h5-7,11H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQJBOMPGWYIRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90506884
Record name N-Ethyl-3,4-dimethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

32953-13-2
Record name N-Ethyl-3,4-dimethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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